molecular formula C16H13FO5 B6408874 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261963-32-9

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6408874
CAS RN: 1261963-32-9
M. Wt: 304.27 g/mol
InChI Key: CBYFXUZTMBHJCF-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid (FMCMBA) is a compound that has been studied extensively in the scientific community due to its diverse range of applications. FMCMBA is a white crystalline solid with a melting point of 115-118°C and a molecular weight of 268.3 g/mol. It is a derivative of benzoic acid and is soluble in both water and organic solvents. FMCMBA is used in various scientific research applications including drug discovery, materials research, and biochemistry.

Scientific Research Applications

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as 4-fluoro-3-methoxybenzyl esters, which are important intermediates in the synthesis of pharmaceuticals. 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is also used in the synthesis of compounds used in materials research, such as polymers and dyes. In addition, 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is used in biochemistry research, as it is a useful tool for the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is not fully understood. However, it is believed that 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% acts as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been suggested that 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% may act as an agonist of the PPARγ receptor, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% have been studied extensively in both in vitro and in vivo models. In vitro studies have shown that 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% can inhibit the activity of COX-2 and 5-LOX, as well as the activity of several other enzymes involved in inflammation. In vivo studies have demonstrated that 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% can reduce inflammation and oxidative stress in animal models. In addition, 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% has been shown to have anti-cancer properties in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% has several advantages for lab experiments. It is relatively easy to synthesize and is soluble in both water and organic solvents. In addition, 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is relatively non-toxic, making it safe to use in a lab setting. However, there are some limitations to using 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% in lab experiments. It is not very stable and can decompose over time. In addition, 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is not very soluble in polar solvents, which can limit its use in certain experiments.

Future Directions

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% has a wide range of potential applications in the scientific community. Future research could focus on the development of new synthesis methods to improve the efficiency and yield of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95%. In addition, further research could be conducted to explore the mechanism of action of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% and to study its effects on various biochemical and physiological processes. Finally, further research could be conducted to explore the potential therapeutic applications of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95%, such as its use in the treatment of cancer and inflammation.

Synthesis Methods

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% can be synthesized by a variety of methods. The most common method is a two-step process involving the reaction of 4-fluoro-3-methoxybenzaldehyde and 2-methoxybenzoic acid. In the first step, 4-fluoro-3-methoxybenzaldehyde is reacted with sodium hydroxide to form 4-fluoro-3-methoxybenzyl alcohol. In the second step, the 4-fluoro-3-methoxybenzyl alcohol is reacted with 2-methoxybenzoic acid in the presence of a catalyst such as p-toluenesulfonic acid to form 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95%. Other methods of synthesis include the reaction of 4-fluoro-3-methoxybenzaldehyde and 2-methoxybenzoic acid in the presence of a base such as potassium carbonate, and the reaction of 4-fluoro-3-methoxybenzaldehyde and acetic anhydride.

properties

IUPAC Name

4-(4-fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO5/c1-21-14-8-10(3-5-11(14)15(18)19)9-4-6-13(17)12(7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYFXUZTMBHJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691566
Record name 4'-Fluoro-3-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxybenzoic acid

CAS RN

1261963-32-9
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 4-fluoro-3′-methoxy-, 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261963-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3-methoxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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